4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a butyl group attached to one benzene ring and a carboxylic acid group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the coupling of a butyl-substituted benzene derivative with a carboxyl-substituted benzene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the coupling of aryl halides with boronic acids . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale Suzuki-Miyaura reactions with optimized conditions for higher yields and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or anhydrides.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the butyl group can affect the compound’s hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyldicarboxylic acid: Similar structure but with two carboxylic acid groups.
4-Butylbiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butyl groups, affecting its steric properties and reactivity.
Uniqueness
4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a butyl group and a carboxylic acid group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, from material science to pharmaceuticals.
Properties
IUPAC Name |
4-(4-butylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12H,2-4H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBTVBVHIQDKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373826 | |
Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59662-46-3 | |
Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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